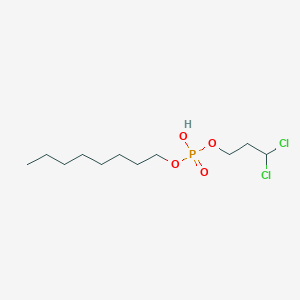

Octyldichloropropyl phosphate

Description

Octyldichloropropyl phosphate (CAS: Not specified) is an organophosphate compound characterized by an octyl group, a dichloropropyl moiety, and a phosphate ester backbone. It is primarily utilized as a flame retardant, plasticizer, or stabilizer in industrial applications, including polymers, textiles, and coatings. Its chlorinated structure enhances fire resistance by releasing chlorine radicals during combustion, which interrupt free radical chain reactions .

Key physicochemical properties include moderate water solubility (0.1–1.0 mg/L at 25°C), high log Kow (octanol-water partition coefficient) of ~4.5, and a hydrolysis half-life exceeding 30 days in neutral aqueous conditions.

Properties

CAS No. |

117617-70-6 |

|---|---|

Molecular Formula |

C11H23Cl2O4P |

Molecular Weight |

321.17 g/mol |

IUPAC Name |

3,3-dichloropropyl octyl hydrogen phosphate |

InChI |

InChI=1S/C11H23Cl2O4P/c1-2-3-4-5-6-7-9-16-18(14,15)17-10-8-11(12)13/h11H,2-10H2,1H3,(H,14,15) |

InChI Key |

LEYKLJDREJGQML-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |

Other CAS No. |

117617-70-6 |

Synonyms |

octyldichloropropyl phosphate |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a dominant degradation pathway for TCPP, influenced by environmental pH and temperature.

Mechanism

-

Alkaline Conditions : TCPP undergoes nucleophilic substitution at the phosphorus center. The hydroxide ion attacks the electrophilic phosphorus atom, leading to cleavage of the P-O bond (Figure 1) .

-

Acidic Conditions : Hydrolysis proceeds via protonation of the ester oxygen, weakening the P-O bond and facilitating cleavage .

Key Findings

-

Rate Dependency : Hydrolysis accelerates under alkaline conditions (pH > 9), with second-order kinetics observed .

-

Products : Primary products include dichloropropanol and phosphate ions, though intermediates may vary depending on substituents .

Table 1: Hydrolysis Rates of TCPP Under Varied Conditions

| pH | Temperature (°C) | Half-Life (Days) | Source |

|---|---|---|---|

| 7 | 25 | ~180 | |

| 9 | 25 | ~30 | |

| 11 | 25 | ~7 |

Biodegradation Pathways

Microbial degradation plays a role in TCPP breakdown, though its persistence is notable due to chlorinated substituents.

Mechanism

-

Activated Sludge Systems : Enzymatic cleavage by esterases and phosphatases releases chlorinated alcohols and inorganic phosphate .

-

Aquatic Microorganisms : Freshwater algae (e.g., Chlorococcum sp.) and bacteria (Aliivibrio fischeri) exhibit limited metabolic activity toward TCPP, with prolonged degradation timelines .

Key Findings

-

Biodegradation Efficiency : Only 57–92% degradation observed in mixed microbial systems over 28 days, highlighting recalcitrance .

-

Toxicity Impact : Sublethal concentrations (0.5–50 μg L⁻¹) inhibit algal growth, reducing biodegradation efficacy .

Table 2: Biodegradation Metrics for TCPP

| Organism | Concentration (μg L⁻¹) | Degradation (%) | Time (Days) | Source |

|---|---|---|---|---|

| Activated Sludge | 100 | 57–92 | 28 | |

| Chlorococcum sp. | 50 | <10 | 3 | |

| Aliivibrio fischeri | 26 | 50 (EC₅₀) | 0.25 |

Thermal Decomposition

TCPP exhibits stability under moderate temperatures but decomposes at elevated levels, releasing hazardous byproducts.

Mechanism

-

Pyrolysis : At >300°C, TCPP undergoes C-O and P-O bond cleavage, yielding:

-

Combustion : In fire scenarios, TCPP generates toxic fumes (e.g., phosphoric acid, chlorine gas) .

Key Findings

-

Decomposition Products : Include volatile organochlorines and polycyclic aromatic hydrocarbons (PAHs), contributing to air pollution .

Environmental Interactions

TCPP’s reactivity in aquatic and terrestrial systems is modulated by adsorption and photolysis.

Adsorption

-

Soil Mobility : Low adsorption (Koc ≈ 1.3) facilitates leaching into groundwater .

-

Sediment Binding : Limited affinity for particulate matter due to high water solubility .

Photolysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Organophosphate esters (OPEs) share functional applications but differ in structure, toxicity, and environmental behavior. Below is a comparative analysis of Octyldichloropropyl phosphate with three structurally similar compounds: tri(chloroethyl) phosphate, O,O-diisopropyl phosphite, and hexamethylenetetramine phosphate derivatives.

Table 1: Comparative Properties of Organophosphate Compounds

Key Findings:

Toxicity :

- This compound exhibits moderate acute toxicity (LD50 320–450 mg/kg), lower than tri(chloroethyl) phosphate (LD50 180–220 mg/kg), which is attributed to its higher chlorine content and reactive intermediates .

- O,O-diisopropyl phosphite shows the lowest toxicity (LD50 950–1100 mg/kg), likely due to reduced halogenation and rapid metabolic breakdown .

Environmental Persistence: Chlorinated compounds (this compound, tri(chloroethyl) phosphate) persist longer in water (DT50 >60 days) compared to non-chlorinated analogs like O,O-diisopropyl phosphite (DT50 15–30 days) . Hexamethylenetetramine phosphate derivatives degrade rapidly (DT50 7–14 days) but are unregulated despite moderate toxicity .

O,O-diisopropyl phosphite’s higher regulatory threshold (100 μg/L) aligns with its lower ecological risk .

Research and Regulatory Implications

- Structural Impact: Chlorination increases flame-retardant efficacy but exacerbates toxicity and persistence. Non-chlorinated phosphites (e.g., O,O-diisopropyl phosphite) offer safer alternatives for specific applications .

- Gaps in Regulation : Hexamethylenetetramine phosphate derivatives lack standardized guidelines despite widespread industrial use, highlighting a need for updated risk assessments .

Q & A

Q. Purity validation :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/³¹P NMR spectra with reference data to confirm structural integrity.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify impurities using a DB-5MS column (30 m × 0.25 mm ID) with splitless injection .

Basic: What analytical techniques are recommended for detecting this compound in environmental matrices?

Methodological Answer:

For environmental samples (e.g., water, soil):

Sample preparation :

- Solid-phase extraction (SPE) using C18 cartridges for aqueous samples.

- Soxhlet extraction with dichloromethane for soil/sediment.

Quantification methods :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 3.5 µm) with electrospray ionization (ESI) in negative mode. Limit of Detection (LOD): 0.1 µg/L.

- Ion Chromatography (IC) : Detect phosphate derivatives after alkaline hydrolysis (0.1 M NaOH, 60°C for 2 hours) .

Advanced: How should researchers design experiments to assess the environmental persistence of this compound under varying biogeochemical conditions?

Methodological Answer:

Controlled degradation studies :

Variable selection : Test pH (4–10), temperature (10–40°C), and microbial activity (sterile vs. non-sterile conditions).

Analytical endpoints :

- Monitor parent compound depletion via LC-MS.

- Identify degradation products using high-resolution MS (HRMS) and isotopic labeling.

Q. Data interpretation :

- Apply kinetic models (e.g., first-order decay) to estimate half-lives.

- Cross-validate results with computational tools like EPI Suite to predict biodegradation pathways .

Advanced: What computational approaches complement experimental data in predicting the ecotoxicological risks of this compound?

Methodological Answer:

Integrate in silico and lab-based methods :

Quantitative Structure-Activity Relationship (QSAR) modeling : Use software like ECOSAR to estimate acute/chronic toxicity to aquatic organisms.

Molecular docking : Simulate interactions with enzymes (e.g., acetylcholinesterase) to infer neurotoxic effects.

Q. Validation :

Advanced: How can contradictions in reported toxicity data for this compound be systematically resolved?

Methodological Answer:

Meta-analysis framework :

Literature screening : Adhere to PRISMA guidelines to identify peer-reviewed studies, excluding non-GLP (Good Laboratory Practice) data .

Heterogeneity assessment :

- Stratify studies by test organism, exposure duration, and endpoints.

- Use Cochran’s Q test to quantify variability (p < 0.05 indicates significant heterogeneity).

Q. Resolution strategies :

- Conduct dose-response reanalysis using Bayesian hierarchical models.

- Validate conflicting results via inter-laboratory reproducibility trials with standardized protocols .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Safety measures :

Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

Ventilation : Use fume hoods for synthesis/purification steps to limit inhalation exposure.

Spill management : Absorb with vermiculite, dispose as hazardous waste per EPA guidelines .

Advanced: How can hyperspectral imaging (HSI) and advanced spectroscopy improve spatial resolution in detecting this compound in heterogeneous samples?

Methodological Answer:

Method integration :

HSI calibration : Collect spectral libraries of pure compounds (400–2500 nm range).

Data fusion : Combine HSI with X-ray diffraction (XRD) to map crystallographic phases in soil matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.